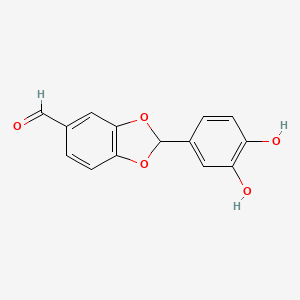

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-7-8-1-4-12-13(5-8)19-14(18-12)9-2-3-10(16)11(17)6-9/h1-7,14,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIWSSFZNAGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 137 °C | |

| Record name | (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable member of the benzodioxole class of organic compounds, has garnered significant interest within the scientific community. Its unique structure, featuring a catechol group fused to a benzodioxole moiety, underpins its significant biological activities, most prominently its antioxidant properties. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action, with a focus on its interaction with key cellular signaling pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in various experimental settings.

General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |

| Synonyms | This compound, 3,4-dihydroxy-5-(1,3-benzodioxol-5-yl)benzaldehyde, Protocatechualdehyde-5-O-(1,3-benzodioxole) | |

| Molecular Formula | C₁₄H₁₀O₅ | |

| Molecular Weight | 258.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 131 - 137 °C | |

| Boiling Point (Predicted) | 483.5±45.0 °C at 760 mmHg | |

| Solubility | Soluble in DMSO and other organic solvents. | [1] |

| pKa (Predicted) | 8.88±0.10 |

Spectral Data

The following tables summarize the predicted and characteristic spectral data for this compound.

2.2.1. Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -CHO |

| 7.35 | d, J=1.6 Hz | 1H | Ar-H |

| 7.28 | dd, J=8.0, 1.6 Hz | 1H | Ar-H |

| 7.05 | d, J=8.0 Hz | 1H | Ar-H |

| 6.95 | d, J=2.0 Hz | 1H | Ar-H |

| 6.88 | d, J=8.4 Hz | 1H | Ar-H |

| 6.80 | dd, J=8.4, 2.0 Hz | 1H | Ar-H |

| 6.05 | s | 1H | O-CH-O |

| 5.60 | br s | 2H | Ar-OH |

2.2.2. Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | -CHO |

| 152.0 | Ar-C |

| 148.0 | Ar-C |

| 146.5 | Ar-C |

| 145.0 | Ar-C |

| 132.0 | Ar-C |

| 125.0 | Ar-CH |

| 122.0 | Ar-CH |

| 115.5 | Ar-CH |

| 115.0 | Ar-CH |

| 109.0 | Ar-CH |

| 108.5 | Ar-CH |

| 102.0 | O-CH-O |

2.2.3. FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850, 2750 | Weak | Aldehydic C-H stretch |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1000 | Strong | C-O stretch |

| 940-920 | Medium | O-CH₂-O bend of benzodioxole |

2.2.4. Mass Spectrometry (MS) Data

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 258. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 Da) and subsequent fragmentations of the benzodioxole and catechol rings.

| m/z | Predicted Fragment |

| 258 | [M]⁺ |

| 257 | [M-H]⁺ |

| 229 | [M-CHO]⁺ |

| 123 | [C₇H₅O₂]⁺ (benzodioxole fragment) |

| 110 | [C₆H₆O₂]⁺ (catechol fragment) |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 2-substituted-1,3-benzodioxoles involves the condensation of a catechol with an aldehyde or ketone, often catalyzed by an acid.[3][4][5]

3.1.1. Materials and Reagents

-

3,4-Dihydroxybenzaldehyde (B13553) (Protocatechualdehyde)

-

Sesamol (B190485) (3,4-Methylenedioxyphenol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Anhydrous toluene (B28343) or benzene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

3.1.2. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 3,4-dihydroxybenzaldehyde and sesamol in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel.[6]

3.2.1. Materials and Reagents

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Standard glassware for chromatography

3.2.2. Purification Procedure

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent (e.g., 9:1 hexane:ethyl acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradually increasing polarity gradient of the eluent system.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of phenolic aldehydes like the title compound.[7][8][9][10][11]

3.3.1. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitoring at the λmax of the compound, which is expected to be in the UV region (around 280-320 nm).

-

Injection Volume: Typically 10-20 µL.

3.3.2. Sample and Standard Preparation

-

Standard Solutions: Prepare a series of standard solutions of the purified compound in a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

Antioxidant Activity

This compound has demonstrated significant antioxidant activity, with a reported DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC₅₀ value of 2.9 μM.[12][13][14] This activity is largely attributed to the presence of the catechol (3,4-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to neutralize free radicals.

Nrf2 Signaling Pathway

Polyphenolic compounds, particularly those containing catechol groups, are known to exert their antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][16][[“]][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Experimental Workflow for Investigating Nrf2 Activation

The following workflow outlines a typical experimental approach to investigate the activation of the Nrf2 pathway by this compound in a cellular model (e.g., human keratinocytes or hepatocytes).

Conclusion

This compound is a compound with significant potential, primarily driven by its potent antioxidant properties. This technical guide has provided a detailed overview of its chemical and physical characteristics, along with standardized protocols for its synthesis, purification, and analysis. The elucidation of its likely mechanism of action through the Nrf2 signaling pathway offers a clear direction for future research into its therapeutic applications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the pharmacological potential of this promising molecule.

References

- 1. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.eu [file.medchemexpress.eu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. consensus.app [consensus.app]

- 16. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. consensus.app [consensus.app]

- 18. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Physical Properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a natural product belonging to the benzodioxole class of organic compounds.[1][2] This guide consolidates key data from various sources, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its synthesis and potential biological action.

Chemical Identity and Descriptors

Accurate identification is critical in research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem[3] |

| CAS Number | 213903-67-4 | TargetMol[2] |

| Molecular Formula | C₁₄H₁₀O₅ | PubChem[3] |

| Molecular Weight | 258.23 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | PubChem[3] |

| InChI | InChI=1S/C14H10O5/c15-7-8-1-4-12-13(5-8)19-14(18-12)9-2-3-10(16)11(17)6-9/h1-7,14,16-17H | PubChem[3] |

| InChIKey | GVZIWSSFZNAGTN-UHFFFAOYSA-N | PubChem[3] |

| Synonyms | 2-(3,4-Dihydroxyphenyl)benzo[d][3][4]dioxole-5-carbaldehyde, (+/-)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | PubChem[3] |

Physical and Chemical Properties

The physical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data below are a compilation of experimental and computationally predicted values.

| Property | Value | Type | Source |

| Physical Description | Solid | Experimental | Human Metabolome Database (HMDB)[3] |

| Melting Point | 131 - 137 °C | Experimental | Human Metabolome Database (HMDB)[3] |

| Relative Density | 1.489 g/cm³ | Predicted | TargetMol[2] |

| XLogP3-AA | 2 | Computed | PubChem[3] |

| Storage Temperature | -20°C (as powder, for 3 years) | Experimental | TargetMol[2] |

| Solvent Storage | -80°C (in solvent, for 1 year) | Experimental | TargetMol[2] |

Experimental Protocols

This section details the standard methodologies for determining the key physical and analytical properties of aldehyde-containing aromatic compounds like the one in focus.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Methodology: The capillary melting point method is standard. A small, powdered sample is packed into a thin capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is ramped slowly (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Compound Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of aldehydes.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Calibration standards are prepared by serial dilution.

-

Derivatization (Optional but common for aldehydes): To enhance UV detection or fluorescence, aldehydes can be derivatized. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone derivative.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV-Vis detector set at the maximum absorbance wavelength of the compound or its derivative.

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

-

Structural Elucidation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule and its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile aldehydes, often after derivatization to improve thermal stability.[5]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Visualized Workflows and Pathways

General Synthesis Workflow

The synthesis of 2-aryl-1,3-benzodioxoles typically involves the acid-catalyzed condensation of a catechol with an aldehyde. The following diagram illustrates a generalized synthetic pathway for this compound.

Caption: Generalized synthesis of the target compound.

Potential Biological Interaction: Antioxidant Activity

The catechol (3,4-dihydroxyphenyl) moiety is a well-known structural motif responsible for antioxidant activity. It can act as a radical scavenger by donating a hydrogen atom to stabilize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Caption: Postulated antioxidant mechanism via radical scavenging.

References

- 1. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]

- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]

- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde is a phenolic compound featuring a benzodioxole core linked to a catechol (3,4-dihydroxyphenyl) group. Its structure suggests potential for significant antioxidant activity, making it a relevant molecule for research in medicinal chemistry and drug development. The elucidation of its precise chemical structure is the foundational step for any further investigation into its biological activities and therapeutic potential. This guide details the analytical workflow for confirming the identity and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | PubChem[1][2] |

| Molecular Weight | 258.23 g/mol | PubChem[1][2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | PubChem[1][2] |

| Appearance | Solid (predicted) | PubChem[1] |

| Melting Point | 131 - 137 °C | PubChem[1] |

| SMILES | C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O | PubChem[1][2] |

| InChI Key | GVZIWSSFZNAGTN-UHFFFAOYSA-N | PubChem[1][2] |

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. The logical workflow for this process is outlined in the diagram below.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of the target molecule.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A predicted ¹³C NMR spectrum for 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde suggests the presence of 14 distinct carbon signals, consistent with the molecular formula. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (176 MHz, H₂O)

| Chemical Shift (ppm) | Assignment |

| 192.5 | C=O (aldehyde) |

| 152.1 | C-O (catechol) |

| 147.8 | C-O (catechol) |

| 147.5 | C-O (benzodioxole) |

| 146.9 | C-O (benzodioxole) |

| 131.2 | Aromatic CH |

| 129.8 | Aromatic C-CHO |

| 121.5 | Aromatic CH |

| 116.4 | Aromatic CH |

| 115.8 | Aromatic CH |

| 109.1 | Aromatic CH |

| 108.7 | Aromatic CH |

| 101.9 | O-C-O (acetal) |

| 101.5 | Aromatic CH |

Data sourced from a predicted spectrum on NP-MRD.[3]

While a specific experimental ¹H NMR spectrum with peak assignments is not available, the expected proton signals can be predicted based on the structure. The spectrum should display signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on both benzene (B151609) rings. A distinct singlet for the aldehydic proton would be expected at a downfield shift (around 9.5-10.5 ppm). The hydroxyl protons of the catechol moiety would likely appear as broad singlets, and the methine proton of the dioxole ring would also be a singlet in the region of 6.0-6.5 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound. For C₁₄H₁₀O₅, the expected exact mass would be approximately 258.0528 m/z for the molecular ion [M]⁺.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide valuable structural information. Key expected fragmentation pathways would involve:

-

Loss of the formyl group (-CHO): A peak corresponding to [M-29]⁺.

-

Cleavage of the bond between the benzodioxole and dihydroxyphenyl rings.

-

Retro-Diels-Alder fragmentation of the dioxole ring.

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (B13553) (1 equivalent) and piperonal (B3395001) (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid).

-

Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. Water formed during the reaction is removed azeotropically.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

HRMS Sample Preparation

-

Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

-

Acquire the mass spectrum in a high-resolution mode (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.

Biological Activity and Signaling Pathway

The catechol and phenolic aldehyde moieties in this compound strongly suggest antioxidant activity. A key mechanism by which phenolic compounds exert their protective effects against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[5][6] Upon exposure to oxidative stress or electrophilic compounds (like many phytochemicals), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[4][5]

Caption: The proposed mechanism of Nrf2 activation by the target compound, leading to antioxidant gene expression.

Conclusion

The structural elucidation of this compound is a critical step in harnessing its potential as a bioactive compound. This technical guide provides a robust framework for its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques. While experimental data for this specific molecule is sparse, the principles and methodologies outlined herein, based on predicted data and analysis of analogous structures, offer a clear path for its scientific investigation. The likely involvement of the Nrf2 pathway in its antioxidant activity presents a compelling avenue for future research into its therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. inspiredhealthmed.com [inspiredhealthmed.com]

An In-depth Technical Guide on 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

CAS Number: 213903-67-4

Abstract

This technical guide provides a comprehensive overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde (CAS No. 213903-67-4), a natural product of interest to researchers, scientists, and drug development professionals. This document consolidates available chemical, physical, and biological data, including its significant antioxidant properties. Detailed experimental protocols, where available, and representative analytical data are presented to facilitate further research and application of this compound.

Introduction

This compound, also known as 2-(3,4-Dihydroxyphenyl)benzo[d][1][2]dioxole-5-carbaldehyde, is a naturally occurring compound. It has been identified as a constituent of Sargentodoxa cuneata and has demonstrated notable biological activity, particularly as a potent antioxidant.[3] Its molecular structure, featuring a catechol moiety fused to a benzodioxole scaffold with an aldehyde group, underpins its chemical reactivity and therapeutic potential. This guide aims to be a central repository of technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 213903-67-4 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [1] |

| Synonyms | 2-(3,4-Dihydroxyphenyl)benzo[d][1][2]dioxole-5-carbaldehyde | [1] |

| Appearance | Solid | [1] |

| Melting Point | 131 - 137 °C | [1] |

| Predicted Water Solubility | 0.21 g/L | |

| Predicted logP | 2.63 |

Synthesis

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

Detailed spectroscopic data with peak assignments are not publicly available. The following represents expected spectral characteristics based on the compound's structure.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on both benzene (B151609) rings, a singlet for the aldehyde proton, a singlet for the acetal (B89532) proton, and signals for the hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, the aldehyde carbonyl carbon, the acetal carbon, and carbons bearing hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (258.23 g/mol ) and fragmentation patterns consistent with the loss of functional groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, aromatic (C-H) stretching, aldehyde (C=O) stretching, and ether (C-O) linkages. |

Biological Activity: Antioxidant Properties

This compound has been reported to exhibit significant antioxidant activity.[3]

| Assay | IC₅₀ Value | Source |

| DPPH Radical Scavenging | 2.9 µM | [3] |

The potent antioxidant activity is likely attributed to the catechol moiety, which can readily donate hydrogen atoms to stabilize free radicals.

Antioxidant Mechanism of Action:

Caption: Proposed mechanism of free radical scavenging.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

While the specific protocol used to obtain the reported IC₅₀ value is not detailed in the available literature, a general and widely accepted method is provided below. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial dilutions of the test compound stock solution to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound (and positive control) to the wells.

-

For the blank, add methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required for 50% scavenging).

DPPH Assay Workflow:

Caption: General workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a promising natural product with significant antioxidant activity. This guide has summarized the currently available information on its chemical and physical properties, and biological activity. Further research is warranted to fully elucidate its synthetic pathways, detailed spectroscopic characteristics, and to explore its full therapeutic potential in various applications, including pharmaceuticals and nutraceuticals. The provided conceptual frameworks and general protocols are intended to serve as a foundation for future investigations into this intriguing molecule.

References

A Technical Guide to the Natural Occurrence and Analysis of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde (CAS No. 213903-67-4), a phenolic compound classified as a lignan (B3055560) or neolignan.[1] While referenced as a natural product in multiple chemical and metabolomic databases, detailed quantitative data and specific isolation protocols from natural sources are scarce in publicly available literature.[2] This guide synthesizes the current knowledge on its natural occurrence, offers a generalized experimental framework for its isolation from plant matrices, and outlines its known biological activities to support further research and development.

Introduction

This compound is an aromatic aldehyde with a molecular formula of C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol .[3] Its structure features a benzodioxole ring system linked to a catechol (3,4-dihydroxyphenyl) group, a common motif in many bioactive natural products. Belonging to the lignan superclass, it is understood to derive from the shikimate and phenylpropanoid biosynthetic pathways.[1] The presence of multiple hydroxyl groups suggests potential antioxidant properties, which has been confirmed in preliminary studies.[4][5] This guide aims to consolidate the available information on this compound to serve as a foundational resource for its further investigation.

Natural Occurrence

The compound is recognized as a natural product across several databases.[1][2] Its presence has been detected in various plant species, although it has not been quantified. One supplier of chemical standards indicates it is derived from Sargentodoxa cuneata, a plant used in traditional medicine.[4][5] Additionally, metabolomics databases report its detection in various forms of tea derived from Camellia sinensis and other herbal teas.[6]

Table 1: Documented Natural Sources of this compound

| Natural Source (Species) | Common Name | Part/Matrix | Data Type |

| Sargentodoxa cuneata | Sargentgloryvine | Not Specified | Qualitative |

| Camellia sinensis | Tea | Processed Leaves | Detected |

| Herbal Teas | Not Applicable | Infusion | Detected |

Biosynthetic Pathway

As a lignan, this compound originates from the phenylpropanoid pathway, which itself begins with amino acids produced in the shikimate pathway. The general progression involves the conversion of phenylalanine or tyrosine into cinnamic acid derivatives, which are then coupled to form the characteristic lignan backbone. Further enzymatic modifications, such as hydroxylation, methylation, and cyclization, lead to the diverse array of lignan structures.

Caption: Generalized biosynthetic pathway leading to lignan formation.

Generalized Experimental Protocols

While a specific, validated protocol for the extraction of this compound has not been detailed in the reviewed literature, a general methodology for the isolation of phenolic compounds from plant material can be proposed. This serves as a standard workflow that can be optimized for this target molecule.

Extraction

The extraction of phenolic compounds is typically achieved using solvents of varying polarities.[7]

-

Preparation of Plant Material: The source material (e.g., dried leaves, stems, or roots of Sargentodoxa cuneata) should be ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: Maceration or Soxhlet extraction can be performed using solvents such as methanol, ethanol, or ethyl acetate (B1210297). A common starting point is 80% aqueous methanol, which is effective for a broad range of polyphenols.[7] The extraction is typically carried out for 24-48 hours at room temperature or under reflux, followed by filtration.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as hexane (B92381) (to remove nonpolar lipids and chlorophyll), chloroform, ethyl acetate, and n-butanol, to fractionate compounds based on their polarity. The target compound, being moderately polar, is expected to concentrate in the ethyl acetate or n-butanol fraction.

Isolation and Purification

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography. A silica (B1680970) gel stationary phase is common, with a mobile phase gradient starting from a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing in polarity.

-

Further Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are pooled and may require further purification using techniques like Sephadex LH-20 chromatography (for separation based on molecular size and polarity) or preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structure Elucidation

The identity and purity of the isolated compound are confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure, including the position of substituents and stereochemistry.

-

UV-Vis and IR Spectroscopy: To identify chromophores and functional groups present in the molecule.

Caption: A general workflow for the isolation of phenolic natural products.

Known Biological Activity

The primary biological activity reported for this compound is its antioxidant capacity.[4][5] One vendor reports a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity with an IC₅₀ value of 2.9 μM.[4][5] This potent antioxidant activity is likely attributable to the catechol moiety, which can readily donate hydrogen atoms to neutralize free radicals. This activity profile makes the compound a candidate for further investigation in contexts related to oxidative stress.

Conclusion

This compound is a known natural product with documented antioxidant properties and a biosynthetic origin in the phenylpropanoid pathway. While its presence has been detected in plants like Sargentodoxa cuneata and Camellia sinensis, there is a clear gap in the scientific literature regarding its quantification in these sources and specific, validated isolation protocols. The generalized methodologies presented here provide a robust starting point for researchers aiming to isolate and study this compound. Further research is warranted to quantify its presence in natural sources, fully characterize its bioactivity profile, and explore its potential therapeutic applications.

References

- 1. CNP0167120.0 - COCONUT [coconut.naturalproducts.net]

- 2. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]

- 3. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Showing Compound (±)-2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde (FDB011083) - FooDB [foodb.ca]

- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of 2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3',4'-dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable macrocyclic glycoside, has been identified as a chemical constituent of Sargentodoxa cuneata. This plant has a rich history in traditional medicine for treating inflammatory conditions. The compound's structure, featuring a catechol group and a benzodioxole moiety, suggests a potential for a range of biological activities. This technical guide provides a detailed overview of the known and potential biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. While research specifically on this compound is still emerging, this document compiles the available data and outlines experimental approaches for further investigation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 258.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 213903-67-4 | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Melting Point | 131 - 137 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |

Biological Activities

Antioxidant Activity

The most well-documented biological activity of this compound is its significant antioxidant potential. The presence of the 3',4'-dihydroxyphenyl (catechol) moiety is a key structural feature that contributes to this activity, as catechols are known to be potent radical scavengers.

Quantitative Data:

| Assay | IC₅₀ Value | Source |

| DPPH Radical Scavenging | 2.9 μM | --INVALID-LINK--[1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis:

-

The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Logical Workflow for Antioxidant Activity Screening

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are lacking, its origin from Sargentodoxa cuneata, a plant used in traditional medicine for inflammatory ailments, suggests its potential in this area. Phenolic compounds, in general, are known to possess anti-inflammatory properties.

Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This protocol is designed to investigate the potential anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated group and a vehicle control group should be included.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay in parallel.

-

After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Plausible Anti-inflammatory Signaling Pathway

Potential Anticancer Activity

Studies on the crude extracts of Sargentodoxa cuneata have indicated potential anticancer properties. A network pharmacology study suggested that the combination of Sargentodoxa cuneata with Patrinia villosa may induce apoptosis in colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. This provides a rationale for investigating the specific anticancer effects of its isolated constituents, including this compound.

Proposed Experimental Protocol: In Vitro Anticancer Assay (MTT Assay and Apoptosis Analysis)

This protocol aims to assess the cytotoxic effects and the induction of apoptosis in a human cancer cell line (e.g., HT-29 colon cancer cells).

-

Cell Culture and Treatment:

-

Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates for the MTT assay and in 6-well plates for apoptosis analysis.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

-

Cytotoxicity Assessment (MTT Assay):

-

Following treatment, add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

-

Apoptosis Analysis (Annexin V-FITC/PI Staining):

-

After treatment, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

Plausible Anticancer Signaling Pathway

Conclusion and Future Directions

This compound demonstrates significant promise as a bioactive compound, with confirmed potent antioxidant activity. Its origin from a plant with traditional anti-inflammatory and anticancer uses provides a strong rationale for further investigation into these areas. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research to fully elucidate the therapeutic potential of this natural product. Further studies are warranted to isolate this compound in larger quantities, confirm its anti-inflammatory and anticancer effects in various in vitro and in vivo models, and to explore its detailed mechanisms of action. Such research will be crucial in determining its viability as a lead compound for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Antioxidant Activity of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant activity of the natural compound 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde. The document summarizes the available quantitative data on its radical scavenging properties, outlines detailed experimental protocols for key antioxidant assays, and explores the potential underlying molecular mechanisms of its antioxidant action. A significant focus is placed on the plausible involvement of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Visual diagrams are provided to illustrate experimental workflows and the proposed signaling cascade, offering a clear and concise reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural compound that has garnered interest for its potential biological activities, including its antioxidant properties. Structurally, it possesses a catechol (3',4'-dihydroxyphenyl) moiety, which is a well-established pharmacophore for antioxidant activity, and a benzodioxole ring system. The presence of the catechol group suggests a strong capacity for radical scavenging and metal chelation. This guide aims to consolidate the current knowledge on the antioxidant profile of this compound and provide a practical framework for its further investigation.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. A key finding is its potent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2] The available quantitative data is summarized in the table below.

| Antioxidant Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| DPPH Radical Scavenging | 2.9[1][2] | Trolox | ~3-8 |

| Ascorbic Acid | ~5-10 (µg/mL) |

Note: A lower IC50 value indicates higher antioxidant activity. The provided values for reference compounds are typical ranges found in the literature.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Reaction Mixture:

-

Add a specific volume of various concentrations of this compound (dissolved in a suitable solvent) to a 96-well plate or spectrophotometer cuvettes.

-

Add the DPPH solution to the sample.

-

The final volume of the reaction mixture is typically 200 µL for a 96-well plate or 1 mL for a cuvette.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank sample containing only the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

-

Generation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Reaction Mixture:

-

Add a small volume (e.g., 10 µL) of various concentrations of this compound to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalents (TE), which represents the concentration of a Trolox solution having the same antioxidant capacity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the antioxidant activity of this compound.

Caption: General experimental workflow for antioxidant activity assessment.

Proposed Signaling Pathway: Keap1-Nrf2 Activation

Based on the structure of this compound, particularly its catechol moiety, a plausible mechanism for its antioxidant effect at the cellular level is the activation of the Keap1-Nrf2 signaling pathway. The catechol group can be oxidized to an electrophilic quinone, which can then react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of Nrf2.

Caption: Proposed Keap1-Nrf2 pathway activation by the compound.

Conclusion

This compound demonstrates significant in vitro antioxidant activity, as evidenced by its potent DPPH radical scavenging capacity. Its chemical structure, featuring a catechol moiety, strongly suggests that its antioxidant mechanism may involve direct radical scavenging and potentially the modulation of cellular antioxidant pathways such as the Keap1-Nrf2 system. Further research is warranted to fully elucidate its antioxidant profile through a broader range of in vitro and cellular assays and to confirm its effects on the Nrf2 signaling pathway. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this promising natural compound.

References

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde IUPAC name

An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound. This natural product, identified in plants such as Melissa officinalis (lemon balm), has garnered scientific interest primarily for its potent antioxidant properties.[1][2] This document summarizes key quantitative data, outlines detailed experimental methodologies for its analysis, and presents a logical workflow for its potential chemical synthesis.

IUPAC Name and Chemical Identity

The formally accepted IUPAC name for the compound is 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde .[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [3][5] |

| Molecular Weight | 258.23 g/mol | [3][5] |

| Physical Description | Solid | [3] |

| Melting Point | 131 - 137 °C | [3] |

| CAS Number | 213903-67-4 | [5] |

| Predicted Relative Density | 1.489 g/cm³ | [5] |

Biological Activity: Antioxidant Potential

The primary biological activity documented for 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde is its significant capacity as a free radical scavenger. The key quantitative measure of this activity was determined through a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

| Assay Type | Result (IC₅₀) | Comparison | Reference |

| DPPH Radical Scavenging | 2.9 μM | Approximately 10-fold more potent than Ascorbic Acid and α-Tocopherol. | Tagashira M, Ohtake Y (1998)[1] |

Experimental Protocols

This section provides a detailed methodology for a representative DPPH radical scavenging assay, enabling researchers to replicate the assessment of the compound's antioxidant activity. This protocol is synthesized from standard laboratory procedures.[6][7][8]

DPPH Radical Scavenging Activity Assay

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Materials:

-

2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Methanol (B129727) (Spectrophotometric grade)

-

Ascorbic acid (Positive control)

-

96-well microplate or spectrophotometer cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH Stock Solution:

-

Accurately weigh 24 mg of DPPH and dissolve it in 100 mL of methanol to prepare a stock solution (approx. 0.6 mM).

-

Store the solution in an amber bottle at 4°C.

-

-

Preparation of Working DPPH Solution:

-

Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution must be prepared fresh before use.

-

-

Preparation of Test Compound and Standard Solutions:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid).

-

-

Assay Protocol:

-

To a 96-well plate, add 50 μL of each dilution of the test compound or standard.

-

Add 150 μL of the working DPPH solution to each well.

-

For the blank control, add 50 μL of methanol instead of the test sample.

-

Mix gently and incubate the plate in the dark at room temperature (25°C) for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.

-

-

Determination of IC₅₀:

-

Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.

-

The IC₅₀ value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.

-

Visualizations: Logical Synthesis Workflow

As no specific signaling pathways have been elucidated for this compound's direct radical scavenging activity, this section provides a diagram illustrating a plausible synthetic route. The synthesis of benzodioxoles often involves the acid-catalyzed condensation of a catechol-containing moiety with an aldehyde or its equivalent. This workflow proposes the reaction between Sesamol (1,3-benzodioxol-5-ol) and 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) .

Caption: A logical workflow for the synthesis of the target compound.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. ccsenet.org [ccsenet.org]

- 3. Phytochemical Constituents, Biological Activities, and Health-Promoting Effects of the Melissa officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | C14H10O5 | CID 10377789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3,4-Dihydroxyphenyl)-1,3-benzodioxole-5-carboxaldehyde | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a notable member of the benzodioxole class of organic compounds, is a subject of growing interest within the scientific community. This polyphenolic aldehyde, found in natural sources such as Sargentodoxa cuneata and Melissa officinalis, has demonstrated significant biological activity, particularly as a potent antioxidant.[1][2] Its structural similarity to other well-known aromatic aldehydes like vanillin (B372448) and piperonal (B3395001) further underscores its potential for investigation in various applications, including pharmaceuticals and flavor chemistry.[3] This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthetic approach, its known biological activity with associated experimental protocols, and a discussion of its potential mechanisms of action.

Physicochemical Properties

This compound is a solid at room temperature.[4] The core molecular structure consists of a benzene (B151609) ring fused to a dioxole ring, with a dihydroxyphenyl substituent. The molecular formula is C₁₄H₁₀O₅.[2][4]

| Property | Value | Source |

| Molecular Weight | 258.23 g/mol | [2][4] |

| Molecular Formula | C₁₄H₁₀O₅ | [2][4] |

| CAS Number | 213903-67-4 | [2] |

| Physical State | Solid | [4] |

| Melting Point | 131 - 137 °C | [4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [4] |

| Synonyms | Heliotropin, Piperonyl aldehyde, Protocatechuic aldehyde methylene (B1212753) ether, 3,4-methylenedioxybenzaldehyde | [3] |

Synthesis

While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established methods for the formation of benzodioxoles. A common approach involves the condensation of a catechol with an aldehyde or its equivalent. In this case, the synthesis could be envisioned as the reaction of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) with a protected form of piperonal, followed by deprotection. A representative multi-step synthesis is outlined below.

Representative Synthetic Protocol

Step 1: Protection of the Aldehyde Group of Piperonal

-

Piperonal (1 equivalent) is dissolved in toluene.

-

Ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid are added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the protected piperonal.

Step 2: Reaction with 3,4-Dihydroxybenzaldehyde

-

The protected piperonal (1 equivalent) and 3,4-dihydroxybenzaldehyde (1 equivalent) are dissolved in a suitable aprotic solvent, such as dichloromethane.

-

A Lewis acid catalyst (e.g., boron trifluoride etherate) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the reaction is complete, it is quenched by the slow addition of water.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Deprotection of the Aldehyde Group

-

The product from Step 2 is dissolved in a mixture of acetone (B3395972) and water.

-

A catalytic amount of a strong acid (e.g., hydrochloric acid) is added.

-

The mixture is stirred at room temperature until deprotection is complete, as indicated by TLC.

-

The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.

Biological Activity and Experimental Protocols

The most prominently reported biological activity of this compound is its antioxidant capacity. It has been shown to be a potent scavenger of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a reported IC₅₀ value of 2.9 μM.[1][2]

DPPH Radical Scavenging Assay Protocol

The following is a general protocol for determining the antioxidant activity of a phenolic compound using the DPPH assay.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add a specific volume of each concentration of the test compound solution to different wells.

-

Add the DPPH solution to each well.

-

For the control, add methanol instead of the test compound.

-

For the blank, add methanol instead of the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determination of IC₅₀: The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of the catechol (3,4-dihydroxyphenyl) moiety is crucial for this activity.

While specific studies on the signaling pathways modulated by this particular compound are limited, phenolic antioxidants are known to influence cellular processes beyond direct radical scavenging. They can potentially modulate the activity of key signaling pathways involved in the cellular stress response, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

Figure 1. Proposed antioxidant mechanism.

Conclusion

This compound is a promising natural product with significant antioxidant properties. Its well-defined structure and potent activity make it a compelling candidate for further research in drug discovery and development, particularly in the context of diseases associated with oxidative stress. Future studies should focus on elucidating its specific molecular targets and its effects on cellular signaling pathways to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde, a naturally occurring benzodioxole derivative. The document covers its chemical identity, including its SMILES code, and summarizes its known biological activities, with a focus on its potent antioxidant properties. Detailed experimental protocols for antioxidant capacity assessment are provided. While direct evidence of its interaction with specific signaling pathways is currently limited in publicly available literature, this guide lays the groundwork for future research into its mechanism of action and potential therapeutic applications.

Chemical Identity and Properties

This compound is a polycyclic aromatic compound featuring a benzodioxole ring system linked to a dihydroxyphenyl group and possessing an aldehyde functional group.

SMILES Code: C1=CC2=C(C=C1C=O)OC(O2)C3=CC(=C(C=C3)O)O[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [1][2] |

| Molecular Weight | 258.23 g/mol | [1][2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde | [1] |

| CAS Number | 213903-67-4 | [2] |

| Physical Description | Solid | [1] |

| Melting Point | 131 - 137 °C | [1] |

Natural Occurrence

This compound has been identified as a constituent of several plant species, notably:

Its presence in these botanicals suggests a role in the plant's defense mechanisms and contributes to their traditional medicinal properties. The compound has also been detected in various teas (black, green, and red) and other herbs and spices[4].

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound is its significant antioxidant capacity.

| Assay | Parameter | Result | Source |

| DPPH Radical Scavenging | IC₅₀ | 2.9 μM | [2][3] |

The low IC₅₀ value indicates potent free radical scavenging ability, comparable to or exceeding that of some well-known antioxidants. This activity is likely attributable to the presence of the catechol (3',4'-dihydroxyphenyl) moiety, which can readily donate hydrogen atoms to neutralize free radicals.

At present, there is limited publicly available data on other biological activities, such as anti-inflammatory or anticancer effects, specifically for this compound. Research on structurally similar benzodioxole derivatives has shown potential in these areas, suggesting that further investigation into the bioactivity of this compound is warranted.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in methanol.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to be assayed.

-

Assay: a. To each well of a 96-well microplate, add a specific volume of the test compound dilution. b. Add the DPPH solution to each well. c. A blank well should contain only the solvent and the DPPH solution. d. A control well should contain the test compound and the solvent (without DPPH).

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-